

AKST4290 Dihydrochloride: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: ALK4290 dihydrochloride

Cat. No.: B10860155

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An in-depth guide to the chemical structure, properties, and mechanism of action of the CCR3 antagonist, lazucirnon (AKST4290), with a focus on its application in age-related macular degeneration and other inflammatory conditions.

Introduction

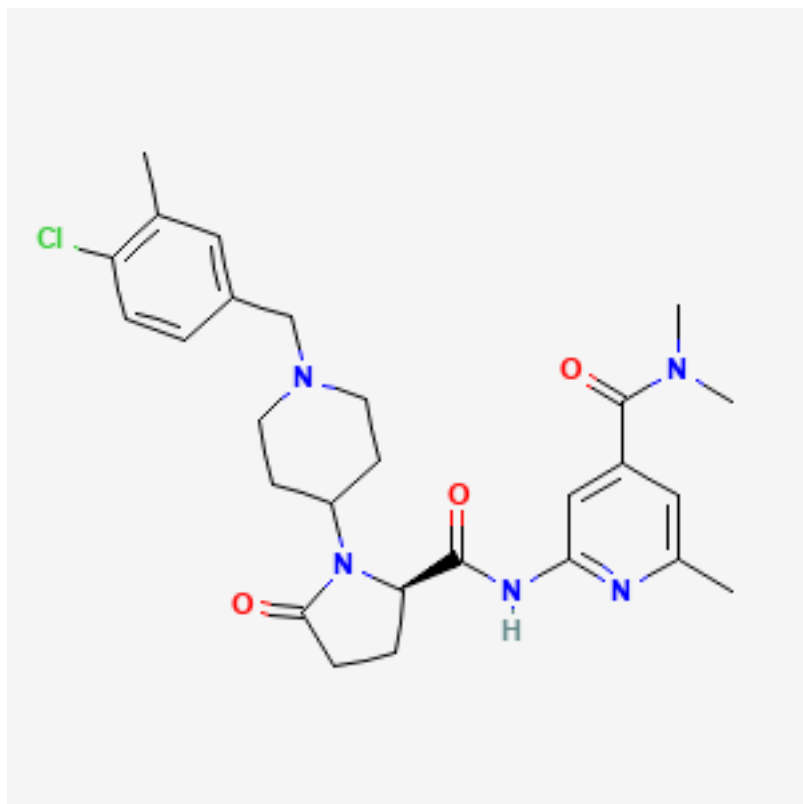
AKST4290, also known as lazucirnon and formerly ALK4290, is a potent and orally active small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3).[1][2] Developed by Alkahest, it is currently under investigation for the treatment of neovascular (wet) age-related macular degeneration (AMD) and has also been explored for Parkinson's disease.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of AKST4290 dihydrochloride, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

AKST4290 dihydrochloride is the hydrochloride salt of lazucirnon. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
Chemical Name	(R)-2-(1-(1-(4-chloro-3-methylbenzyl)piperidin-4-yl)-5-oxopyrrolidine-2-carboxamido)-N,N,6-trimethylisonicotinamide dihydrochloride	N/A
Molecular Formula	C27H36Cl3N5O3	[1][2]
Molecular Weight	584.97 g/mol	[2]
CAS Number	1372127-19-9	[1][2]
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO	[4]
SMILES	<chem>CN(C)C(=O)C1=CC(C)=NC(=C1)NC(=O)[C@H]2N(C3CCN(CC4=CC(C)=C(C=C4)Cl)CC3)C(=O)CC2.Cl.Cl</chem>	[1]

Chemical Structure of Lazucirnon (AKST4290 free base):

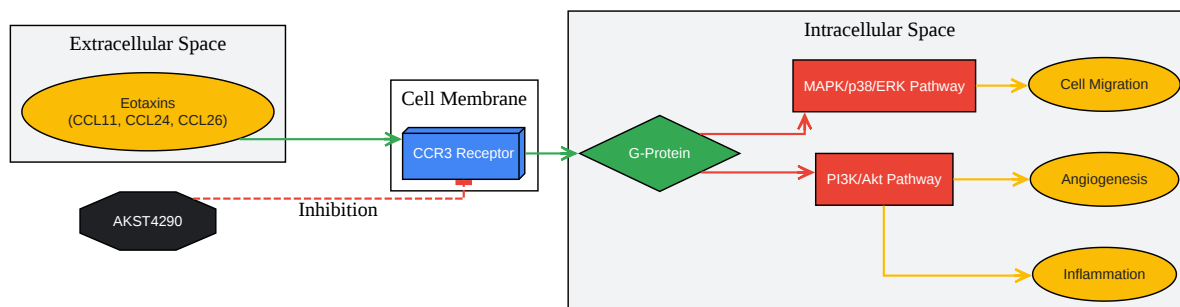


Caption: 2D chemical structure of lazucirnon, the free base of AKST4290 dihydrochloride.

Mechanism of Action and Signaling Pathway

AKST4290 is a selective antagonist of the CCR3 receptor with a high binding affinity (K_i of 3.2 nM for human CCR3).^{[1][4]} CCR3 is a G-protein coupled receptor that plays a crucial role in the recruitment and activation of various immune cells, including eosinophils, basophils, and Th2 cells. The primary ligands for CCR3 are the eotaxin chemokines (CCL11, CCL24, and CCL26).

By blocking the interaction of eotaxins with CCR3, AKST4290 inhibits the downstream signaling pathways that lead to inflammation and angiogenesis. The binding of eotaxins to CCR3 typically activates multiple intracellular signaling cascades, including the MAPK-p38-ERK1/2 and PI3K/Akt pathways. Inhibition of these pathways by AKST4290 is thought to be the primary mechanism behind its therapeutic effects.



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Caption: CCR3 signaling pathway and the inhibitory action of AKST4290.

Preclinical and Clinical Development

Preclinical studies in animal models of AMD have demonstrated that AKST4290 can reduce inflammation, immune cell infiltration, and pathological neovascularization in the eye. In a mouse model of sodium iodate-induced retinal degeneration, oral administration of AKST4290 (60 mg/kg, twice daily) significantly reduced the infiltration of monocytes, neutrophils, and CD4+ T cells into the retina. This was accompanied by a decrease in the levels of the pro-inflammatory chemokines CCL5 (RANTES) and CXCL9.

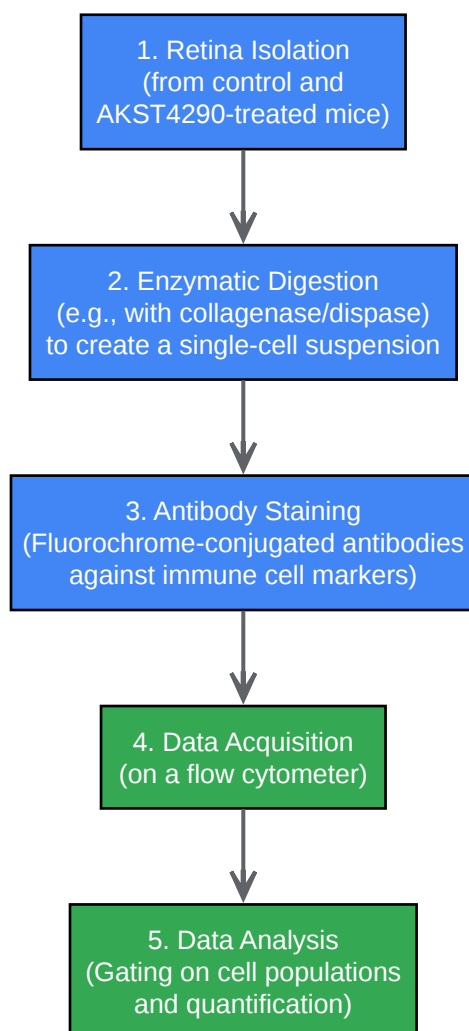
Clinical trials in patients with neovascular AMD have shown that oral administration of AKST4290 is well-tolerated and can lead to improvements in best-corrected visual acuity.^[5] A Phase 2a study in treatment-naïve nAMD patients demonstrated that treatment with AKST4290 (400 mg, twice daily for 6 weeks) resulted in a mean improvement in BCVA of +7.0 letters.^[5]

Experimental Protocols

The following are generalized protocols for key experiments used in the preclinical evaluation of AKST4290, based on standard methodologies.

Flow Cytometry Analysis of Retinal Immune Cells in Mice

This protocol outlines the steps for isolating and analyzing immune cells from the mouse retina to assess the effects of AKST4290 on immune cell infiltration.



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